(2E,4E)-octa-2,4-dien-1-ol IUPAC name and structure
(2E,4E)-octa-2,4-dien-1-ol IUPAC name and structure
An In-Depth Technical Guide to (2E,4E)-octa-2,4-dien-1-ol
Abstract
(2E,4E)-octa-2,4-dien-1-ol is a conjugated fatty alcohol with significance in the fields of flavor chemistry, organic synthesis, and potentially as a bioactive molecule. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications. Tailored for researchers and drug development professionals, this document elucidates the structural characteristics and provides actionable protocols, grounding its claims in authoritative scientific sources.
Molecular Identification and Structure
IUPAC Nomenclature and Synonyms
The unequivocally correct IUPAC name for this compound is (2E,4E)-octa-2,4-dien-1-ol .[1] The locants '2' and '4' denote the starting positions of the two double bonds along the eight-carbon (octa-) chain. The stereochemical descriptor '(2E,4E)-' specifies that both double bonds possess an E (entgegen, or trans) configuration, where the highest priority substituents are on opposite sides of the double bond. The '-1-ol' suffix indicates a primary alcohol functional group at the first carbon position.
The compound is also known by several synonyms, including:
Chemical Structure and Classification
(2E,4E)-octa-2,4-dien-1-ol is an aliphatic, polyunsaturated primary alcohol.[1] It belongs to the class of organic compounds known as fatty alcohols, which are characterized by an aliphatic chain of at least six carbon atoms.[3] The key structural features are the C8 hydrocarbon backbone, the conjugated diene system (C2=C3-C4=C5), and the primary alcohol group (-CH₂OH) at the C1 position.
The planarity of the conjugated diene system significantly influences the molecule's chemical reactivity and spectroscopic properties.
Caption: 2D representation of (2E,4E)-octa-2,4-dien-1-ol highlighting key functional groups.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is presented below. This data is critical for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| Physical Form | Colorless liquid | [1] |
| Aroma Profile | Green, Savory | [1] |
| Solubility | Insoluble in water; Soluble in fat | [1] |
| Purity (Typical) | >93% | |
| Storage Conditions | 2-8°C, sealed in dry conditions |
Spectroscopic Profile (Predicted)
While experimental spectra should be acquired for definitive structural confirmation, the expected spectroscopic features are as follows:
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¹H NMR: Resonances for vinylic protons (C2-H, C3-H, C4-H, C5-H) are expected in the δ 5.5-6.5 ppm region, exhibiting complex splitting patterns due to cis and trans couplings. The methylene protons adjacent to the oxygen (-CH₂OH) would appear around δ 4.1-4.3 ppm. The terminal methyl group (C8-H₃) would be an upfield triplet around δ 0.9 ppm. The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift dependent on concentration and solvent.
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¹³C NMR: Carbon signals for the sp² hybridized carbons of the diene would appear in the δ 120-140 ppm range. The carbon of the primary alcohol (-CH₂OH) would be found around δ 60-65 ppm.
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Infrared (IR) Spectroscopy: A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol group. C=C stretching vibrations for the conjugated diene would appear around 1600-1650 cm⁻¹. A strong C-O stretching band is expected near 1050 cm⁻¹.
Synthesis and Methodologies
A prevalent and reliable method for the synthesis of (2E,4E)-octa-2,4-dien-1-ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (2E,4E)-octa-2,4-dienal.
Rationale for Reagent Selection
The primary challenge in this synthesis is the chemoselective reduction of the aldehyde functional group in the presence of a reducible conjugated diene system.
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Sodium borohydride (NaBH₄): This is often the reagent of choice for its mild nature and high selectivity for aldehydes and ketones over less reactive functional groups like alkenes. It offers a cost-effective and operationally simple pathway. The use of a protic solvent like ethanol or methanol is typical.
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Diisobutylaluminium hydride (DIBAL-H): This is a more powerful reducing agent but can be used at low temperatures (e.g., -78 °C) to achieve high selectivity for the reduction of aldehydes. It is particularly useful if the starting material is an ester that needs to be reduced directly to the alcohol.
The following protocol details the reduction using sodium borohydride.
Caption: Workflow for the synthesis of (2E,4E)-octa-2,4-dien-1-ol via selective reduction.
Experimental Protocol: Reduction of (2E,4E)-octa-2,4-dienal
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar, add (2E,4E)-octa-2,4-dienal (1.0 eq).
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Dissolve the aldehyde in a suitable solvent, such as methanol or ethanol (approx. 0.2 M concentration).
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Place the flask in an ice-water bath to cool the solution to 0 °C. Causality: Cooling is essential to control the exothermicity of the borohydride reduction and to minimize potential side reactions.
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Reduction:
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In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.1 eq) in a small amount of cold water. Self-Validation: Using a slight excess of the reducing agent ensures complete conversion of the starting aldehyde.
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Add the NaBH₄ solution dropwise to the stirring aldehyde solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
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Monitoring and Workup:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
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Once complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the bubbling (hydrogen gas evolution) ceases and the solution is slightly acidic (pH ~5-6). Trustworthiness: This step neutralizes the basic reaction mixture and destroys any excess NaBH₄.
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Extraction and Purification:
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Transfer the reaction mixture to a separatory funnel.
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Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude alcohol using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure (2E,4E)-octa-2,4-dien-1-ol.
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Applications and Significance
Flavor and Fragrance Industry
The primary industrial application of (2E,4E)-octa-2,4-dien-1-ol is as a flavoring agent.[1][3] It is recognized for its savory and green aroma profile and is used in a variety of food products.[1] Its status is affirmed by its FEMA (Flavor and Extract Manufacturers Association) number, 3956. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and found no safety concerns at current intake levels when used as a flavoring agent.[1]
Precursor in Organic Synthesis
The conjugated diene and primary alcohol functionalities make (2E,4E)-octa-2,4-dien-1-ol a valuable building block in organic synthesis. Similar to other conjugated dienols, it can undergo a variety of transformations:
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Diels-Alder Reactions: The diene can act as a diene partner in [4+2] cycloaddition reactions to form six-membered rings, a cornerstone of complex molecule synthesis.[4]
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Oxidation: The primary alcohol can be selectively oxidized back to the aldehyde ((2E,4E)-octa-2,4-dienal) using mild reagents like manganese dioxide (MnO₂) or to the corresponding carboxylic acid ((2E,4E)-octa-2,4-dienoic acid) with stronger oxidants.[4][5]
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Derivatization: The hydroxyl group can be easily converted to esters, ethers, or leaving groups for subsequent substitution reactions.[4]
Biological and Research Context
As a fatty alcohol, (2E,4E)-octa-2,4-dien-1-ol is related to lipid metabolism and may play roles in cell signaling and membrane structure.[3] Its structural motif is found in various natural products. While specific drug development applications are not widely documented, its potential as a synthetic intermediate for creating more complex, biologically active molecules is significant for medicinal chemists.
Safety and Handling
According to available safety data, (2E,4E)-octa-2,4-dien-1-ol is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant and may cause respiratory irritation. It is also a combustible liquid (H227).
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a dry, cool place (2-8 °C) away from ignition sources.
References
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PubChem Compound Summary for CID 6436488, 2,4-Octadien-1-ol, (2E,4E)- . National Center for Biotechnology Information. [Link]
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FooDB Compound FDB019849, (2E,4E)-2,4-Octadien-1-ol . Food Database. [Link]
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PubChem Compound Summary for CID 21720841, (2E,4E)-octa-2,4-dien-6-yn-1-ol . National Center for Biotechnology Information. [Link]
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Substance Details for 2,4-Octadien-1-ol, (2E,4E)- . U.S. Environmental Protection Agency (EPA). [Link]
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PubChem Compound Summary for CID 12180845, (2Z,4E)-Octa-2,4-dien-1-ol . National Center for Biotechnology Information. [Link]
-
NIST WebBook for 2,4-Octadienal, (E,E)- . National Institute of Standards and Technology. [Link]
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PubChem Compound Summary for CID 5283329, 2,4-Octadienal, (2E,4E)- . National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 6440741, Octadienoic acid . National Center for Biotechnology Information. [Link]
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- 1. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Showing Compound (2E,4E)-2,4-Octadien-1-ol (FDB019849) - FooDB [foodb.ca]
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